Methyl 2,4-dihydroxy-3-methylbenzoate
Overview
Description
Methyl 2,4-dihydroxy-3-methylbenzoate is a nonsteroidal anti-inflammatory drug that interacts with cytokine receptors such as IL-1 and TNFα, which are crucial for the immune response. This compound has shown potential in inhibiting the production of IL-17 in mononuclear cells induced by rheumatoid arthritis .
Mechanism of Action
Target of Action
Methyl 2,4-dihydroxy-3-methylbenzoate primarily targets the receptors of cytokines such as IL-1 and TNFα . These cytokines play a crucial role in the immune response, mediating the communication between cells during immune reactions .
Mode of Action
This compound interacts with its targets, the cytokine receptors, and inhibits the production of IL-17 in mononuclear cells induced by rheumatoid arthritis . This interaction results in a modulation of the immune response .
Biochemical Pathways
It is known that the compound’s interaction with cytokine receptors can influence various immune response pathways . The downstream effects of this interaction can include a reduction in inflammation and immune response modulation .
Pharmacokinetics
The compound’s molecular weight (18217 g/mol) and its chemical formula (C9H10O4) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the immune response. By interacting with cytokine receptors and inhibiting certain cytokines, the compound can reduce inflammation and modulate immune responses .
Biochemical Analysis
Biochemical Properties
Methyl 2,4-dihydroxy-3-methylbenzoate plays a significant role in biochemical reactions, particularly in the context of its interaction with cytokine receptors such as interleukin-1 and tumor necrosis factor-alpha. These interactions are crucial for the immune response. This compound has been shown to inhibit the production of interleukin-17 in mononuclear cells induced by rheumatoid arthritis
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytokine receptors can lead to the downregulation of pro-inflammatory cytokines, thereby reducing inflammation
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound interacts with cytokine receptors, inhibiting the production of pro-inflammatory cytokines such as interleukin-17 . This inhibition is likely due to the compound’s ability to bind to specific sites on the receptors, preventing the activation of downstream signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable at room temperature, with a predicted melting point of 108.17°C and a boiling point of approximately 371.4°C at 760 mmHg . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s anti-inflammatory properties were maintained over extended periods. Further in vivo studies are needed to confirm these findings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to liver and kidney function . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of multiple metabolites . These reactions include hydroxylation, methylation, and conjugation with sulfate or glucuronic acid. The metabolic flux and levels of metabolites can be influenced by the activity of specific enzymes and cofactors involved in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is likely to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can exert its effects on gene expression and signaling pathways. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dihydroxy-3-methylbenzoate typically involves the esterification of 2,4-dihydroxy-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation and recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dihydroxy-3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Quinones.
Reduction: Methyl 2,4-dihydroxy-3-methylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the substituent used.
Scientific Research Applications
Methyl 2,4-dihydroxy-3-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cytokine production and immune response modulation.
Medicine: Investigated for its potential as an anti-inflammatory agent in the treatment of rheumatoid arthritis.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Lacks the methyl group at the 3-position.
Methyl 3,4-dihydroxybenzoate: Has hydroxyl groups at different positions.
Methyl 2,5-dihydroxy-3-methylbenzoate: Hydroxyl groups are at different positions compared to methyl 2,4-dihydroxy-3-methylbenzoate.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytokine production makes it particularly valuable in anti-inflammatory research .
Properties
IUPAC Name |
methyl 2,4-dihydroxy-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNUTKRFRLPQAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067782 | |
Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33662-58-7 | |
Record name | Methyl 2,4-dihydroxy-3-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33662-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033662587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,4-dihydroxy-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,4-dihydroxy-m-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 3-METHYLRESORCYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFF48NPZ44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.